Xenin

Descripción general

Descripción

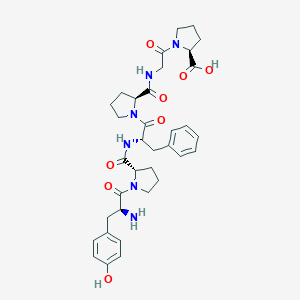

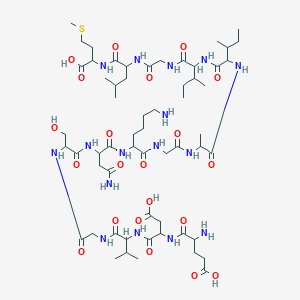

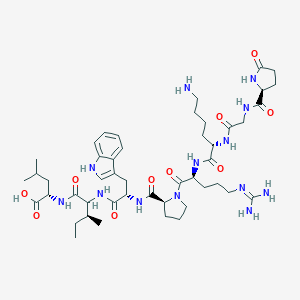

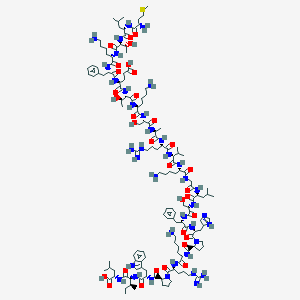

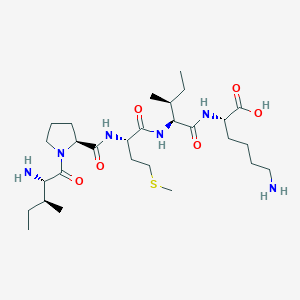

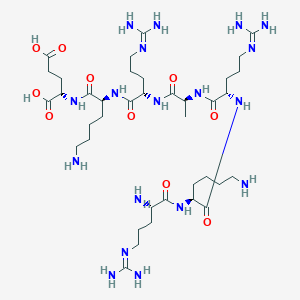

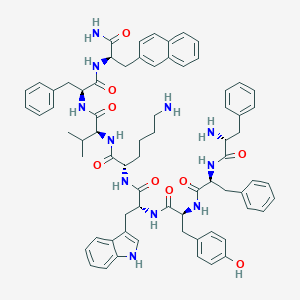

La xenina es una hormona peptídica secretada por las células enteroendocrinas positivas a cromogranina A, llamadas células K, en la membrana mucosa del duodeno y el estómago del intestino superior . Es un polipéptido de 25 aminoácidos que juega un papel significativo en la regulación de varias funciones fisiológicas, incluida la ingesta de alimentos y la secreción de insulina . La xenina está relacionada estructuralmente con el péptido de anfibios xenopsina y el neuropéptido neurotensina .

Aplicaciones Científicas De Investigación

La xenina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: La xenina se utiliza como un péptido modelo para estudiar la síntesis, el plegamiento y las relaciones estructura-actividad de los péptidos.

Biología: La xenina juega un papel en la regulación de la ingesta de alimentos y la secreción de insulina, convirtiéndola en una herramienta valiosa para estudiar los procesos metabólicos.

Medicina: La xenina tiene posibles aplicaciones terapéuticas en el tratamiento de la diabetes y la obesidad debido a su capacidad para modular la secreción de insulina y el apetito

Industria: La xenina se utiliza en el desarrollo de fármacos basados en péptidos y como una herramienta de investigación en diversos ensayos bioquímicos

Mecanismo De Acción

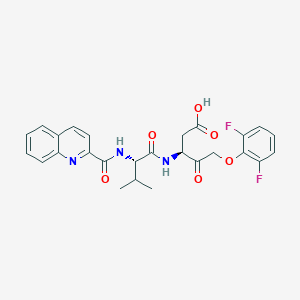

La xenina ejerce sus efectos interactuando con receptores específicos en las células diana. Los estudios in vitro han demostrado que la xenina interactúa con el receptor 1 de neurotensina. Al unirse a su receptor, la xenina activa vías de señalización intracelulares que regulan varios procesos fisiológicos, incluida la secreción de insulina y la motilidad gástrica . La xenina también estimula la secreción pancreática exocrina e inhibe la secreción ácida estimulada por gastrina en perros .

Compuestos Similares:

Neurotensina: Un neuropéptido que comparte similitudes estructurales con la xenina y juega un papel en la regulación de la motilidad gastrointestinal y la secreción de insulina.

Unicidad de la Xenina: La xenina es única debido a su doble función en la regulación tanto de la ingesta de alimentos como de la secreción de insulina. Esto la convierte en un objetivo valioso para intervenciones terapéuticas en trastornos metabólicos como la diabetes y la obesidad. Además, el conservadurismo estructural de la xenina en diferentes especies destaca su importancia evolutiva .

Safety and Hazards

Direcciones Futuras

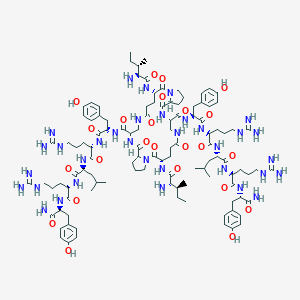

Recent studies have highlighted the stability and metabolic benefits of Ψ-xenin-6 alone, and in combination with established anti-diabetic therapies . Currently, there is a lack of clinically approved therapies aimed at restoring GIP bioactivity in type 2 diabetes mellitus, thus xenin could hold real promise as a diabetes therapy .

Análisis Bioquímico

Biochemical Properties

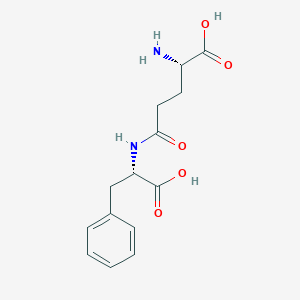

Xenin plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the neurotensin receptor 1 (NTSR1), which mediates many of its effects . This compound also interacts with glucose-dependent insulinotropic polypeptide (GIP), enhancing its insulinotropic effects . Additionally, this compound stimulates exocrine pancreatic secretion and inhibits gastrin-stimulated secretion of acid . These interactions highlight this compound’s role in regulating digestive processes and maintaining glucose homeostasis.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In myenteric neurons, this compound increases cytosolic free calcium levels and acetylcholine release, which are crucial for gastrointestinal motility . This compound also influences insulin secretion by enhancing the effects of glucose-dependent insulinotropic polypeptide on pancreatic β-cells . Furthermore, this compound has been shown to delay gastric emptying, reduce food intake, and induce gall bladder contractions . These cellular effects demonstrate this compound’s role in coordinating digestive functions and energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific receptors and modulation of signaling pathways. This compound binds to the neurotensin receptor 1 (NTSR1), leading to the activation of downstream signaling cascades . This interaction involves the influx of extracellular calcium and activation of neurotensin receptor-1, which subsequently increases acetylcholine release from myenteric neurons . Additionally, this compound enhances glucose-dependent insulinotropic polypeptide-mediated insulin secretion via cholinergic neurons innervating β-cells . These molecular mechanisms underline this compound’s role in regulating gastrointestinal motility and insulin secretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, particularly in in vitro settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound has dose-dependent effects on insulin secretion and glucose homeostasis . At lower doses, this compound enhances insulin secretion and improves glucose tolerance, while higher doses may lead to adverse effects such as hypoglycemia . These findings highlight the importance of optimizing this compound dosage to achieve desired therapeutic outcomes without causing harmful side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose homeostasis and gastrointestinal function. It interacts with glucose-dependent insulinotropic polypeptide to enhance insulin secretion and regulate blood glucose levels . Additionally, this compound influences the secretion of other gastrointestinal hormones, such as gastrin and pancreatic polypeptide, which play roles in digestive processes . These interactions underscore this compound’s involvement in maintaining metabolic balance and coordinating digestive functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific mechanisms. It is secreted by enteroendocrine cells in the duodenum and stomach and circulates in the blood plasma . This compound interacts with transporters and binding proteins that facilitate its distribution to target tissues, such as the pancreas and gastrointestinal tract . This distribution is essential for this compound to exert its physiological effects on insulin secretion and gastrointestinal motility.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is localized in the secretory granules of enteroendocrine cells, from where it is released into the bloodstream . This compound’s localization in these granules is directed by specific targeting signals and post-translational modifications that ensure its proper secretion and function . Understanding this compound’s subcellular localization provides insights into its regulatory mechanisms and potential therapeutic applications.

Métodos De Preparación

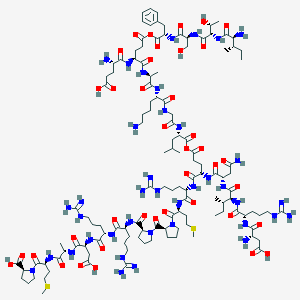

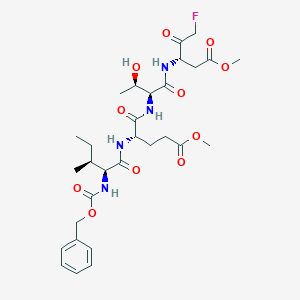

Rutas Sintéticas y Condiciones de Reacción: La xenina se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS), un método comúnmente empleado para la producción de péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los aminoácidos están protegidos por grupos específicos para evitar reacciones no deseadas durante la síntesis .

Métodos de Producción Industrial: En un entorno industrial, la xenina se puede producir mediante tecnología de ADN recombinante. Esto implica insertar el gen que codifica la xenina en un sistema de expresión adecuado, como Escherichia coli o levadura, que luego produce el péptido en grandes cantidades. El péptido se purifica posteriormente utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La xenina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La xenina puede oxidarse mediante reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: La reducción de la xenina se puede lograr utilizando agentes reductores como el ditiotreitol (DTT).

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Ditiotreitol (DTT), borohidruro de sodio.

Sustitución: Derivados de aminoácidos, reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC).

Productos Principales Formados:

Oxidación: Xenina oxidada con residuos de aminoácidos modificados.

Reducción: Xenina reducida con enlaces disulfuro alterados.

Sustitución: Análogos de xenina con residuos de aminoácidos sustituidos.

Comparación Con Compuestos Similares

Neurotensin: A neuropeptide that shares structural similarities with xenin and plays a role in regulating gastrointestinal motility and insulin secretion.

Uniqueness of this compound: this compound is unique due to its dual role in regulating both food intake and insulin secretion. This makes it a valuable target for therapeutic interventions in metabolic disorders such as diabetes and obesity. Additionally, this compound’s structural conservatism across different species highlights its evolutionary significance .

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H224N38O32S/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151)/t79-,80-,81+,82+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-,113-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHVLSACPFUBDY-QCDLPZBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C139H224N38O32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162609 | |

| Record name | Xenin 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2971.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144092-28-4 | |

| Record name | Xenin 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenin 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549502.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B549523.png)